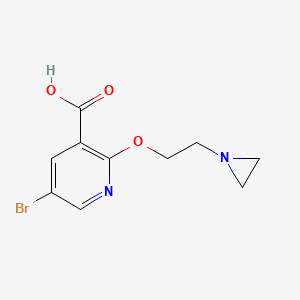

2-(2-Aziridin-1-ylethoxy)-5-bromonicotinic acid

Vue d'ensemble

Description

“2-(2-Aziridin-1-ylethoxy)isonicotinic acid” is a chemical compound used in various scientific research areas . It has a molecular formula of C10 H12 N2 O3 and a molecular weight of 208.217 .

Synthesis Analysis

The synthesis of aziridin-1-yl oximes, which are structurally similar to the compound you’re interested in, has been described in the literature . In 1966, Rajagopalam and Talaty carried out the synthesis of aziridin-1-yl- (aryl)methanone oximes. These were prepared by the reaction of equimolar amounts of ethylen- or propylenimine with benzonitrile N -oxides .

Molecular Structure Analysis

The molecular formula of “2-(2-Aziridin-1-ylethoxy)isonicotinic acid” is C10 H12 N2 O3 . This suggests that it contains 10 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms.

Chemical Reactions Analysis

Aziridin-1-yl oximes have been shown to be precursors to different heterocyclic compounds . Their remarkable cytotoxic activity makes them attractive as potential anticancer agents .

Physical And Chemical Properties Analysis

The molecular weight of “2-(2-Aziridin-1-ylethoxy)isonicotinic acid” is 208.217 .

Applications De Recherche Scientifique

DNA Crosslinking Agent in Cancer Research

Research has identified a compound, 5-(Aziridin-1-yl)-2-nitro-4-nitrosobenzamide, related to 2-(2-Aziridin-1-ylethoxy)-5-bromonicotinic acid, as a potential DNA crosslinking agent. This compound, derived from CB1954, demonstrates cytotoxicity and DNA interstrand crosslinking capabilities in cells, indicating potential use in cancer therapy, particularly as a prodrug activated by enzymes or antibody-directed enzyme prodrug therapy (ADEPT) (Knox et al., 1993).

Enantioselective Catalysis

Aziridino alcohols, closely related to the core structure of 2-(2-Aziridin-1-ylethoxy)-5-bromonicotinic acid, have been synthesized and used as catalysts in enantioselective chemical reactions. These compounds demonstrated effectiveness in adding dialkylzinc reagents to imines, yielding products with high enantiomeric excess, suggesting their utility in asymmetric synthesis (Andersson et al., 1997).

Conversion to δ-Lactams and γ-Lactones

Research on 2-(2-cyanoethyl)aziridines, structurally related to 2-(2-Aziridin-1-ylethoxy)-5-bromonicotinic acid, has shown their ability to be converted into δ-lactams and γ-lactones. This conversion process involves nitrile hydratase and microwave irradiation, indicating potential applications in organic synthesis and pharmaceutical development (Vervisch et al., 2012).

Enantiodiscrimination of Carboxylic Acids

Enantiopure aziridin-2-yl methanols, similar to the aziridine moiety in 2-(2-Aziridin-1-ylethoxy)-5-bromonicotinic acid, have been utilized as NMR sensors for enantiodiscrimination of α-racemic carboxylic acids. This application highlights their potential in chiral analysis and in determining the enantiomeric excess of various compounds (Malinowska et al., 2020).

Antitumor Agents Synthesis

Aziridino[1,2-a]pyrrolidine substructures, related to 2-(2-Aziridin-1-ylethoxy)-5-bromonicotinic acid, have been synthesized as part of antitumor agents like azinomycins A and B. This highlights the potential of aziridine-containing compounds in the development of new anticancer drugs (Coleman et al., 1999).

Mécanisme D'action

Target of Action

Aziridines, a class of compounds to which this molecule belongs, are known to be used as building blocks for polyamines . Polyamines play crucial roles in various biological processes, including DNA stabilization, protein synthesis, and cell growth .

Mode of Action

Aziridines are known to undergo anionic and cationic ring-opening polymerization . This process allows them to form polyamines with various structures .

Biochemical Pathways

The resulting polymers from the polymerization of aziridines have many important applications, such as antibacterial and antimicrobial coatings, co2 adsorption, chelation and materials templating, and non-viral gene transfection .

Result of Action

The polymers resulting from the polymerization of aziridines have been associated with various applications, suggesting that they may have diverse molecular and cellular effects .

Action Environment

Factors such as ph, temperature, and the presence of other molecules could potentially influence the polymerization of aziridines .

Propriétés

IUPAC Name |

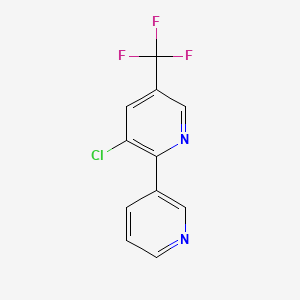

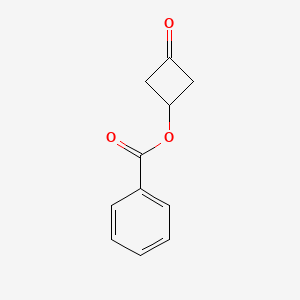

2-[2-(aziridin-1-yl)ethoxy]-5-bromopyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN2O3/c11-7-5-8(10(14)15)9(12-6-7)16-4-3-13-1-2-13/h5-6H,1-4H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYPPYIHORKNPJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN1CCOC2=C(C=C(C=N2)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Aziridin-1-ylethoxy)-5-bromonicotinic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 5-chlorospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B1391575.png)